1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride
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Overview
Description
1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes an isopropylamino group, a phenoxy group, and a propanol backbone, all contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The process begins with the preparation of 2-isopropylphenol, which is then reacted with epichlorohydrin under basic conditions to form 3-(2-isopropylphenoxy)propan-1-ol.
Amination: The intermediate is then subjected to amination using isopropylamine. This step involves heating the intermediate with isopropylamine in the presence of a catalyst to form 1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid, resulting in the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which 1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets adrenergic receptors, influencing their activity and modulating physiological responses.
Pathways Involved: By binding to these receptors, it can affect signaling pathways related to cardiovascular function, leading to changes in heart rate and blood pressure.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride stands out due to its unique structural features and specific applications:
Similar Compounds: Other compounds in this class include propranolol, atenolol, and metoprolol, which are also used in cardiovascular research and therapy.
Uniqueness: The presence of the isopropylamino and phenoxy groups in this compound provides distinct pharmacological properties, making it a valuable compound for specific research and therapeutic purposes.
Properties
IUPAC Name |
1-(propan-2-ylamino)-3-(2-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-11(2)14-7-5-6-8-15(14)18-10-13(17)9-16-12(3)4;/h5-8,11-13,16-17H,9-10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJCMHRCHOKHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(CNC(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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